(4-((2-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a naphthyridine ring system, which is a nitrogen-containing heterocycle, and an ethylphenyl group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized using ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid, is also commonly used to synthesize alkylaminophenol compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and naphthyridine rings, as well as the ethylphenyl group. The structure and properties of the compound can be influenced by the stereochemistry of the molecule, particularly due to the stereogenicity of carbons in the pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its three-dimensional shape and stereochemistry .Scientific Research Applications
Cell Cycle Modulation
These compounds have characterized effects on the cell cycle, which is a critical process in cell proliferation. Agents that can modulate the cell cycle have applications in cancer therapy, where controlling the growth of cancer cells is a primary goal.
Each of these applications leverages the unique chemical structure of the pyrrolidine ring, which allows for significant pharmacological activity. The research into these applications is ongoing, and the compound could play a pivotal role in the development of new therapeutic agents across these fields .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(2-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-3-16-8-4-5-9-19(16)25-20-17-11-10-15(2)24-21(17)23-14-18(20)22(27)26-12-6-7-13-26/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKZFOPFHZVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone |
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